molecular formula C16H19N5O2S B4487629 N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B4487629
M. Wt: 345.4 g/mol
InChI Key: DGJKIQBQFNDHMT-UHFFFAOYSA-N
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Description

N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a triazolothiadiazole derivative featuring a fused bicyclic structure. The core scaffold consists of a 1,2,4-triazole fused with a 1,3,4-thiadiazole ring, substituted at position 6 with a 2,3-dihydro-1,4-benzodioxin moiety and at position 3 with an N-ethylethanamine group. The benzodioxin substituent contributes to increased lipophilicity and electron-withdrawing effects, while the ethylamine side chain may influence solubility and receptor binding .

Triazolothiadiazoles are known for their broad bioactivity, including antimicrobial, anti-inflammatory, and vasodilatory properties, depending on substituent patterns . The synthesis of such compounds often involves phase-transfer catalysis or cyclization reactions in acidic media, as seen in related derivatives .

Properties

IUPAC Name

N-[[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-3-20(4-2)10-14-17-18-16-21(14)19-15(24-16)11-5-6-12-13(9-11)23-8-7-22-12/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJKIQBQFNDHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and therapeutic potentials of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various bromo-substituted acetamides.
  • Reagents : Common reagents include lithium hydride and DMF (dimethylformamide) for facilitating the reactions.
  • Procedure : The reaction conditions typically involve stirring at controlled temperatures and monitoring via thin-layer chromatography (TLC) until completion.

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : It exhibits moderate inhibitory activity against AChE, which is crucial for neurotransmission in the nervous system.
  • Butyrylcholinesterase (BChE) : The compound shows selective inhibition towards BChE with an IC50 value comparable to known inhibitors like physostigmine .

2. Antimicrobial Activity

Research indicates that derivatives of benzodioxin compounds often possess significant antimicrobial properties:

  • Compounds similar in structure to this compound have demonstrated activity against a range of bacteria and fungi. For instance, studies have shown that certain derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli .

3. Cytotoxicity

The cytotoxic properties of this compound have also been evaluated:

  • In vitro studies suggest that certain analogs can induce apoptosis in cancer cell lines such as HL-60 (human promyelocytic leukemia cells). The mechanism appears linked to the generation of reactive oxygen species (ROS), which can lead to cell death .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Benzodioxin derivativeAChE InhibitionIC50 = 157.31 μM
Triazole-based compoundAntimicrobialEffective against Gram-positive bacteria
Thiadiazole derivativeCytotoxicityInduced apoptosis in HL-60 cells

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzodioxin derivatives:

  • Modifications in the side chains and functional groups significantly influence both enzyme inhibition and cytotoxicity profiles.
  • Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, aiding in the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of triazolothiadiazoles is highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name/Structure Substituents Biological Activity Key Findings References
N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolo[3,4-b]thiadiazol-3-yl]methyl}-N-ethylethanamine (Target) 6-Benzodioxin, 3-N-ethylethanamine Not explicitly reported Predicted enhanced lipophilicity and potential CNS activity due to benzodioxin and ethylamine groups.
3-(3-Pyridyl)-6-substituted triazolo[3,4-b]thiadiazoles 6-Aryl/alkyl, 3-pyridyl Vasodilatory 72% of analogs showed significant vasodilation in vitro (EC₅₀: 0.8–12.3 µM).
Imidazo[2,1-b]thiadiazole-triazole hybrids Fused imidazole-thiadiazole cores Antimicrobial 65% inhibited E. coli and B. subtilis (MIC: 8–32 µg/mL).
3-Ethoxy-N-[4-(3-ethyl-triazolo[3,4-b]thiadiazol-6-yl)phenyl]benzamide 6-Phenyl, 3-ethoxybenzamide Unspecified Structural similarity suggests possible kinase inhibition or anti-inflammatory effects.
3-Alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]thiadiazoles 6-Pyridyl, 3-alkyl/aryl Anti-inflammatory, antimicrobial Alkyl groups enhanced membrane permeability (logP: 2.1–3.8).

Key Observations

Substituent Impact on Activity: Benzodioxin vs. Pyridyl: The benzodioxin group in the target compound may improve blood-brain barrier penetration compared to pyridyl analogs, which are more polar . Ethylamine vs.

Synthetic Routes :

  • The target compound likely employs phase-transfer catalysis (as in ) or cyclization in concentrated H₂SO₄ (as in ). This contrasts with imidazo-thiadiazole hybrids, which require multi-step condensation .

Bioactivity Trends :

  • Vasodilation : Pyridyl-substituted triazolothiadiazoles () exhibit potent vasodilatory effects, suggesting the target compound may share this activity if the benzodioxin group mimics pyridyl electronics .
  • Antimicrobial Activity : Imidazo-thiadiazole hybrids () show broader-spectrum antimicrobial effects, possibly due to their fused heterocyclic systems .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

  • Methodology : Utilize cyclocondensation reactions in concentrated sulfuric acid, as described for analogous triazolothiadiazole derivatives. Key steps include dissolving intermediates in ethanol, refluxing for 15–20 minutes, and monitoring via TLC (chloroform:acetone, 3:1). Yield optimization involves adjusting reactant stoichiometry (e.g., 1:1 molar ratios) and post-reaction purification via ice-water precipitation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Combine IR (to detect amide C=O stretches at ~1670 cm⁻¹), ¹H NMR (for ethylamine CH₃ signals at δ ~1.91 ppm), and mass spectrometry (FAB-MS for molecular ion validation). Cross-reference with elemental analysis (C, H, N, S) to confirm purity .

Q. How should researchers select solvents and reaction conditions for scalable synthesis?

  • Methodology : Prioritize polar aprotic solvents (e.g., DMF, ethanol) for intermediate solubility. For cyclization, sulfuric acid at 293–298 K for 24 hours is effective. Avoid prolonged heating to prevent byproduct formation .

Q. What are the best practices for assessing biological activity in preliminary screens?

  • Methodology : Use enzyme inhibition assays (e.g., kinase targets like GSK-3β) with positive controls. Employ dose-response curves (1–100 µM) and validate results via triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict binding interactions with kinase targets?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein structure (e.g., GSK-3β, PDB ID: 1H8F) by removing water molecules and adding polar hydrogens. Define the binding pocket around the ATP-binding site. Validate docking poses via RMSD comparisons (<2.0 Å) with co-crystallized ligands .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Investigate substituent effects (e.g., benzodioxin vs. phenyl groups) using SAR analysis. Compare assay conditions (e.g., ATP concentrations in kinase assays) and confirm compound purity via HPLC (>95%). Reproduce experiments with standardized protocols .

Q. How can X-ray crystallography challenges, such as co-crystal formation, be addressed?

  • Methodology : Optimize crystallization by screening solvent mixtures (e.g., DMSO/water) and using seeding techniques. For co-crystals (e.g., 4.1/4.1a in ), employ synchrotron radiation for high-resolution data collection. Refine structures with SHELXL .

Q. What computational methods support structure-activity relationship (SAR) studies for triazolothiadiazole derivatives?

  • Methodology : Perform DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps). Use CoMFA or CoMSIA for 3D-QSAR models, incorporating steric/electrostatic fields from aligned bioactive conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Reactant of Route 2
Reactant of Route 2
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N-{[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.